![molecular formula C18H23N3O3S B5638420 1-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5638420.png)
1-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone
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Overview
Description
The compound "1-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Compounds containing imidazole, piperidine, and thienyl groups are often of interest in pharmaceutical and chemical research due to their potential as bioactive molecules in drug discovery and synthetic chemistry.
Synthesis Analysis
The synthesis of complex organic molecules like this typically involves multi-step synthetic pathways, starting from simpler precursors. While specific synthesis routes for this compound are not detailed in the research, similar compounds are synthesized using approaches like click chemistry, reductive amination, and protection-deprotection strategies (Govindhan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(22)16-10-15(12-25-16)18(23)21-6-3-4-14(11-21)17-19-5-7-20(17)8-9-24-2/h5,7,10,12,14H,3-4,6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHUKVMTAWHZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N2CCCC(C2)C3=NC=CN3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone |
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